molecular formula C8H11NO2S B1636413 2-Amino-3-(3-methyl-2-thienyl)propionic Acid CAS No. 603940-93-8

2-Amino-3-(3-methyl-2-thienyl)propionic Acid

Cat. No.: B1636413
CAS No.: 603940-93-8
M. Wt: 185.25 g/mol
InChI Key: KGATZGKFEJXZOA-UHFFFAOYSA-N
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Description

2-amino-3-(3-methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H11NO2S It is a derivative of propanoic acid, featuring an amino group and a thiophene ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-methylthiophen-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-amino-3-(3-methylthiophen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with thiophene or other heterocyclic rings, such as:

Uniqueness

The uniqueness of 2-amino-3-(3-methylthiophen-2-yl)propanoic acid lies in its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the thiophene ring can affect its electronic properties and interactions with other molecules .

Properties

IUPAC Name

2-amino-3-(3-methylthiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGATZGKFEJXZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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